methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate
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Overview
Description
Methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate include:
- Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Uniqueness
What sets methyl 2-[1,7-dimethyl-2,4-dioxo-8-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate apart is its specific structural features, such as the phenylethyl group and the propanoate ester, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C21H23N5O4 |
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Molecular Weight |
409.4 g/mol |
IUPAC Name |
methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]propanoate |
InChI |
InChI=1S/C21H23N5O4/c1-13-12-25-16-17(22-20(25)24(13)11-10-15-8-6-5-7-9-15)23(3)21(29)26(18(16)27)14(2)19(28)30-4/h5-9,12,14H,10-11H2,1-4H3 |
InChI Key |
VVUBALDKXGTFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)OC)C |
Origin of Product |
United States |
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